molecular formula C11H14N2O3 B1617796 N,N-Diethyl-4-nitrobenzamide CAS No. 5323-47-7

N,N-Diethyl-4-nitrobenzamide

Cat. No. B1617796
CAS RN: 5323-47-7
M. Wt: 222.24 g/mol
InChI Key: JLZWKZDHHREXTA-UHFFFAOYSA-N
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Description

“N,N-Diethyl-4-nitrobenzamide” is a chemical compound with the CAS Number: 5323-47-7 . It has a molecular weight of 222.24 and its molecular formula is C11H14N2O3 . It is a white to yellow solid .


Molecular Structure Analysis

The InChI code for “N,N-Diethyl-4-nitrobenzamide” is 1S/C11H14N2O3/c1-3-12(4-2)11(14)9-5-7-10(8-6-9)13(15)16/h5-8H,3-4H2,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model .


Physical And Chemical Properties Analysis

“N,N-Diethyl-4-nitrobenzamide” is a white to yellow solid . The storage temperature is +4°C .

Scientific Research Applications

Chemical Vapor Deposition Precursors

Nickel(II) complexes of derivatives of N,N-diethyl-4-nitrobenzamide have been used as precursors for the deposition of nickel sulfide nanostructured thin films through chemical vapor deposition. These films have potential applications in nanotechnology and materials science due to their unique properties (Saeed et al., 2013).

Antibacterial Activity

Compounds related to N,N-diethyl-4-nitrobenzamide, particularly its nickel and copper metal complexes, have shown significant antibacterial efficacy. This suggests potential applications in developing new antibacterial agents (Saeed et al., 2010).

Antiarrhythmic Activity

Some derivatives of N,N-diethyl-4-nitrobenzamide have demonstrated promising antiarrhythmic activities. This indicates potential therapeutic applications in cardiovascular medicine (Likhosherstov et al., 2014).

Nanoparticle Synthesis

N,N-diethyl-4-nitrobenzamide derivatives have been used in synthesizing nickel sulfide nanoparticles. These nanoparticles have potential applications in various fields, including electronics and catalysis (Saeed et al., 2013).

Spectroscopic Analysis and Docking Studies

The compound N-(4-Bromophenyl)-4-nitrobenzamide, a derivative of N,N-diethyl-4-nitrobenzamide, has been studied for its spectroscopic properties and potential as an antibacterial drug through molecular docking analyses. This indicates its use in pharmacological research and drug design (Dwivedi & Kumar, 2019).

Crystal Engineering

4-nitrobenzamide derivatives have been explored in crystal engineering, particularly in the study of hydrogen and halogen bonds. This research is important for material science and drug design (Saha, Nangia, & Jaskólski, 2005).

Safety and Hazards

The safety information for “N,N-Diethyl-4-nitrobenzamide” indicates that it may cause skin and eye irritation, and may cause respiratory irritation . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

N,N-diethyl-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-3-12(4-2)11(14)9-5-7-10(8-6-9)13(15)16/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLZWKZDHHREXTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60277534
Record name N,N-DIETHYL-4-NITROBENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60277534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Diethyl-4-nitrobenzamide

CAS RN

5323-47-7
Record name N,N-DIETHYL-4-NITROBENZAMIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2768
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-DIETHYL-4-NITROBENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60277534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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